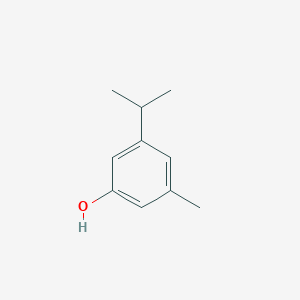

5-Isopropyl-3-methylphenol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-methyl-5-propan-2-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7(2)9-4-8(3)5-10(11)6-9/h4-7,11H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDUIHRJGDMTBEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062915 | |

| Record name | Phenol, 3-methyl-5-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3228-03-3 | |

| Record name | 3-Isopropyl-5-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3228-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Isopropyl-m-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003228033 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 3-methyl-5-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenol, 3-methyl-5-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-isopropyl-m-cresol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.784 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-ISOPROPYL-M-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27O3KU2MLN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

5-Isopropyl-3-methylphenol chemical properties and structure

An In-depth Technical Guide to 5-Isopropyl-3-methylphenol: Chemical Properties, Structure, and Applications for Researchers and Drug Development Professionals

Introduction

This compound, also known as 5-isopropyl-m-cresol, is an aromatic organic compound with the chemical formula C10H14O.[1][2] It is a substituted phenol, featuring both a methyl and an isopropyl group attached to the benzene ring. This compound is one of several isomers of isopropyl cresol, which include the well-known naturally occurring compounds thymol (2-isopropyl-5-methylphenol) and carvacrol (5-isopropyl-2-methylphenol).[3][4] this compound serves as a valuable building block in organic synthesis and has garnered interest for its diverse biological activities.[3] Notably, it is a derivative of carvacrol and has been investigated as a potential novel inhibitor of enzymes such as the Mycobacterium tuberculosis (MTB) chorismate mutase.[5] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, applications, and safety protocols, tailored for professionals in research and drug development.

Chemical Structure and Physicochemical Properties

The unique arrangement of the hydroxyl, methyl, and isopropyl groups on the phenol ring dictates the specific chemical and physical properties of this compound, distinguishing it from its isomers and influencing its reactivity and biological function.

Molecular Structure

The structure consists of a phenol ring substituted at position 3 with a methyl group and at position 5 with an isopropyl group.

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

A summary of the key physicochemical properties is presented in the table below. This data is crucial for designing experimental conditions, predicting solubility, and understanding the compound's behavior in various matrices.

| Property | Value | Source(s) |

| IUPAC Name | 3-methyl-5-propan-2-ylphenol | [6] |

| Synonyms | 5-Isopropyl-m-cresol, 3-isopropyl-5-methylphenol, m-Cymen-5-ol | [1][2][6] |

| CAS Number | 3228-03-3 | [1][2][6] |

| Molecular Formula | C₁₀H₁₄O | [1][2][6] |

| Molecular Weight | 150.22 g/mol | [1][2][6] |

| Appearance | Colorless liquid | |

| Melting Point | 49-51 °C (lit.) | [5][7] |

| Boiling Point | Data not consistently available | |

| Solubility | Limited solubility in water; soluble in organic solvents like ethanol and diethyl ether. | |

| Octanol/Water Partition Coefficient (LogP) | Available, indicates hydrophobicity | [1] |

Synthesis and Manufacturing

The synthesis of this compound is critical for its availability in research and industry. Several synthetic routes have been established, primarily involving the alkylation of cresols or the isomerization of terpenones.

Synthesis via Alkylation of m-Cresol

One common industrial method involves the direct alkylation of 3-methylphenol (m-cresol) with propene.[8] This reaction is typically performed at high temperatures (200-400 °C) in the presence of a catalyst, such as synthetic aluminum silicate that has not been acid-treated.[8] This process can also involve the rearrangement of other isomeric monoisopropyl-3-methyl-phenols or the transalkylation of polyisopropyl-3-methyl phenols with m-cresol to yield the desired product.[8] The choice of catalyst and reaction conditions is crucial to control the regioselectivity and maximize the yield of the 5-isopropyl isomer over other potential products.

Synthesis from Monoterpenes

A more recent, two-step approach utilizes natural monoterpenes as starting materials.[3] For instance, this compound can be prepared from 3-carene.[3] The process involves:

-

Oxidation: The monoterpene (e.g., 3-carene) is first oxidized, for example using chromium trioxide (CrO₃), to produce a terpenone intermediate (car-3-ene-5-one).[3]

-

Isomerization: The resulting terpenone undergoes isomerization catalyzed by 13X molecular sieves at elevated temperatures (e.g., 230 °C) to yield this compound.[3] This method is noted for its efficiency, particularly when starting from 3-carene due to the strained three-membered ring in its structure.[3]

Sources

- 1. This compound (CAS 3228-03-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. scbt.com [scbt.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. This compound | 3228-03-3 [chemicalbook.com]

- 6. 5-Isopropyl-m-cresol | C10H14O | CID 72855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3-Isopropyl-5-methylphenol | CAS#:3228-03-3 | Chemsrc [chemsrc.com]

- 8. GB1367063A - Process for the preparation of 5-isopropyl-3-methyl-phenol - Google Patents [patents.google.com]

5-Isopropyl-3-methylphenol CAS number 3228-03-3

An In-Depth Technical Guide to 5-Isopropyl-3-methylphenol (CAS 3228-03-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, with the CAS number 3228-03-3, is an intriguing phenolic compound that has garnered attention for its diverse biological activities and potential applications in various scientific fields. As a structural isomer of the well-studied carvacrol and thymol, it shares some of their notable properties while also exhibiting a unique profile that warrants independent investigation. This technical guide provides a comprehensive overview of this compound, covering its chemical and physical properties, synthesis and purification, and known biological activities with an emphasis on its potential in drug development. Detailed protocols for its synthesis and analysis are provided to facilitate further research into this promising molecule.

Chemical and Physical Properties

This compound, also known as m-cymen-5-ol or 3-isopropyl-5-methylphenol, is a substituted phenol with a molecular formula of C₁₀H₁₄O and a molecular weight of 150.22 g/mol .[1][2][3] Its chemical structure features a phenol ring substituted with a methyl group and an isopropyl group at positions 3 and 5, respectively.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 3228-03-3 | [1] |

| Molecular Formula | C₁₀H₁₄O | [1][2] |

| Molecular Weight | 150.22 g/mol | [1][2][3] |

| Appearance | Colorless liquid | [4] |

| Melting Point | 49-51 °C (lit.) | [1] |

| Boiling Point | Data not readily available | |

| Solubility | Limited aqueous solubility, soluble in organic solvents like ethanol and diethyl ether. | [4] |

| Synonyms | m-Cymen-5-ol; 3-Isopropyl-5-methylphenol; 5-isopropyl-m-cresol | [1][3][5] |

This compound is sensitive to light and oxidative degradation, necessitating storage in amber glass containers at 2-8°C.[4]

Synthesis and Purification

The primary route for the synthesis of this compound is through the alkylation of 3-methylphenol (m-cresol) with propene.[6] This reaction can be catalyzed by synthetic aluminum silicate at elevated temperatures (200-400°C).[6] The process may also involve the rearrangement of other isomeric monoisopropyl-3-methylphenols or the transalkylation of polyisopropyl-3-methylphenols with 3-methylphenol.[6]

Diagram 1: Synthesis Pathway of this compound

Caption: Synthesis of this compound from m-cresol.

Experimental Protocol: Laboratory-Scale Synthesis

This protocol is a generalized procedure based on the known chemistry of phenol alkylation.

Materials:

-

3-Methylphenol (m-cresol)

-

Propene gas

-

Synthetic aluminum silicate catalyst

-

Anhydrous toluene (solvent)

-

Nitrogen gas (for inert atmosphere)

-

Hydrochloric acid (for catalyst removal)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

High-pressure reactor equipped with a stirrer, gas inlet, and temperature control

Procedure:

-

Catalyst Activation: The synthetic aluminum silicate catalyst is activated by heating under vacuum to remove any adsorbed water.

-

Reaction Setup: The high-pressure reactor is charged with 3-methylphenol and anhydrous toluene under a nitrogen atmosphere. The activated catalyst is then added.

-

Alkylation: The reactor is sealed and heated to the desired temperature (e.g., 250°C). Propene gas is then introduced into the reactor to a specific pressure. The reaction mixture is stirred vigorously for several hours.

-

Work-up: After cooling, the reactor is depressurized. The reaction mixture is filtered to remove the catalyst. The filtrate is washed with a dilute hydrochloric acid solution, followed by a sodium bicarbonate solution, and finally with brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

Purification: The resulting crude product, which may contain a mixture of isomers, is purified by fractional distillation under reduced pressure or by column chromatography to isolate the desired this compound.

Biological Activities and Potential Applications

This compound is a derivative of carvacrol, a major component of oregano oil known for its biological activities.[1][7] This structural relationship suggests that this compound may possess similar properties.

Antimicrobial Activity

Research has shown that this compound exhibits antimicrobial properties. In a study investigating thymol derivatives, 4-isopropyl-3-methylphenol (an isomer) demonstrated a minimum inhibitory concentration (MIC) of 512 μg/ml against methicillin-resistant Staphylococcus aureus (MRSA).[6] When combined with oxacillin, the MIC was reduced to 128 μg/ml, indicating a synergistic effect.[6] This suggests potential applications as an antimicrobial agent or as an adjuvant to conventional antibiotics.

Antioxidant and Anti-inflammatory Effects

Phenolic compounds are well-known for their antioxidant properties. While specific studies on the antioxidant capacity of this compound are limited, its structural similarity to potent antioxidants like carvacrol and thymol suggests it likely possesses free-radical scavenging abilities.[8][9] These antioxidant properties may contribute to anti-inflammatory effects, a common characteristic of phenolic monoterpenoids.

Potential in Drug Development

The biological activities of this compound and its isomers open avenues for drug development. For instance, its isomer, carvacrol (5-isopropyl-2-methylphenol), has been shown to have anxiolytic, antinociceptive, and antidepressant effects, potentially through interaction with the dopaminergic system. Furthermore, carvacrol has demonstrated the ability to improve hypertension-associated erectile dysfunction in animal models by restoring endothelial function and reducing hypercontractility of the corpora cavernosa. These findings highlight the therapeutic potential of this class of compounds.

Diagram 2: Potential Therapeutic Signaling Pathway

Caption: Postulated mechanism in improving erectile dysfunction.

Analytical Methods

The analysis and quantification of this compound can be achieved using standard analytical techniques for phenolic compounds.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Analysis

Instrumentation:

-

HPLC system with a Diode Array Detector (DAD)

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

-

A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective.

-

For example, a starting gradient of 50:50 (acetonitrile:water) can be ramped up to 90:10 over 20 minutes.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile). Create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve the sample containing this compound in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the prepared standards and samples into the HPLC system. Monitor the absorbance at a wavelength where the compound exhibits maximum absorbance (typically around 275 nm for phenols).

-

Quantification: Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards.

Safety and Toxicology

This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][10]

Table 2: GHS Hazard Statements for this compound

| Hazard Code | Statement | Source |

| H315 | Causes skin irritation | [3][10] |

| H319 | Causes serious eye irritation | [3][10] |

| H335 | May cause respiratory irritation | [3][10] |

Handling Precautions:

-

Wear protective gloves, clothing, and eye/face protection.[4]

-

Use in a well-ventilated area or under a fume hood.[4]

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

In case of exposure, it is crucial to seek fresh air, flush the affected skin or eyes with water, and seek medical attention.[4]

Conclusion

This compound is a phenolic compound with significant potential for further research and development. Its antimicrobial and likely antioxidant properties, coupled with the promising therapeutic activities of its isomers, make it a person of interest for applications in pharmaceuticals, personal care products, and as a versatile chemical intermediate. The synthetic and analytical protocols provided in this guide are intended to facilitate the exploration of this compound's full potential. As with any active chemical, appropriate safety precautions must be observed during its handling and use.

References

-

BioCrick (n.d.). 5-Isopropyl-2-methylphenol. Retrieved from [Link]

-

Kim, M., et al. (2021). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. PMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Isopropyl-m-cresol. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of 5-isopropyl-3-methyl-phenol.

-

MDPI. (2021). Tailored Functionalization of Natural Phenols to Improve Biological Activity. Retrieved from [Link]

-

PubChem. (n.d.). 5-Isopropyl-m-cresol. Retrieved from [Link]

-

Journal of Applied Pharmaceutical Science. (2024). 5-Isopropyl-2-methylphenol enhances penile function in spontaneously hypertensive rats. Retrieved from [Link]

Sources

- 1. This compound | 3228-03-3 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. carlroth.com [carlroth.com]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. 5-Isopropyl-2-methylphenol | CAS:499-75-2 | Monoterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GB1367063A - Process for the preparation of 5-isopropyl-3-methyl-phenol - Google Patents [patents.google.com]

- 8. mdpi.com [mdpi.com]

- 9. japsonline.com [japsonline.com]

- 10. 5-Isopropyl-m-cresol | C10H14O | CID 72855 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Isopropyl-3-methylphenol from m-Cresol

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the synthesis of 5-isopropyl-3-methylphenol, an isomer of thymol, from meta-cresol (m-cresol). The document delves into the core chemical principles, offers a detailed experimental protocol, and discusses the critical parameters that influence the reaction's yield and selectivity.

Introduction: The Significance of Isopropyl Phenols

This compound, a structural isomer of the well-known antiseptic thymol, belongs to the class of alkylated phenols.[1][2] These compounds are of significant interest in the pharmaceutical, fragrance, and chemical industries due to their diverse biological activities and applications as synthetic intermediates.[1][3] While thymol (2-isopropyl-5-methylphenol) is widely studied and commercially produced, the synthesis of its specific isomer, this compound, requires a nuanced understanding of electrophilic aromatic substitution on a substituted phenolic ring. This guide focuses on the strategic synthesis of this particular isomer, starting from the readily available precursor, m-cresol. The global market for thymol, a closely related compound, was valued at USD 48.6 million in 2022, highlighting the economic importance of this class of molecules.[1]

Synthetic Strategy: The Friedel-Crafts Alkylation Approach

The most direct and industrially relevant method for introducing an isopropyl group onto an aromatic ring is the Friedel-Crafts alkylation.[4][5][6] This reaction involves the electrophilic attack of a carbocation, or a related electrophilic species, on the electron-rich aromatic ring of m-cresol.[4][7]

The Reaction Mechanism: A Stepwise Look

The synthesis of this compound from m-cresol via Friedel-Crafts alkylation proceeds through several key steps:

-

Generation of the Electrophile: An isopropyl carbocation is generated from an isopropylating agent. Common agents include isopropanol, propylene, or isopropyl halides.[8][9] In the presence of a catalyst, such as a strong acid or a Lewis acid, the isopropylating agent is activated to form the electrophilic species.[4][5]

-

Electrophilic Attack: The electron-rich ring of m-cresol acts as a nucleophile and attacks the isopropyl carbocation.[4] The hydroxyl (-OH) and methyl (-CH3) groups on the m-cresol ring are ortho-, para-directing activators, influencing the position of the incoming isopropyl group.

-

Deprotonation and Aromatization: A proton is eliminated from the intermediate carbocation (the arenium ion), restoring the aromaticity of the ring and yielding the final product.[7]

dot graph "Friedel_Crafts_Alkylation_Workflow" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial"];

subgraph "cluster_reactants" { label = "Reactants"; bgcolor="#FFFFFF"; "m-Cresol"; "Isopropylating_Agent" [label="Isopropylating Agent\n(e.g., Isopropanol)"]; }

subgraph "cluster_reaction" { label = "Reaction"; bgcolor="#FFFFFF"; "Catalyst" [label="Catalyst\n(e.g., Strong Acid Resin)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reaction_Vessel" [label="Reaction Vessel\n(Heated)", shape=cylinder, fillcolor="#FBBC05"]; }

subgraph "cluster_workup" { label = "Work-up & Purification"; bgcolor="#FFFFFF"; "Quenching" [label="Quenching"]; "Extraction" [label="Extraction"]; "Distillation" [label="Fractional Distillation"]; }

subgraph "cluster_product" { label = "Product"; bgcolor="#FFFFFF"; "Product_Isomers" [label="Product Mixture\n(Isomers)"]; "Final_Product" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"m-Cresol" -> "Reaction_Vessel"; "Isopropylating_Agent" -> "Reaction_Vessel"; "Catalyst" -> "Reaction_Vessel"; "Reaction_Vessel" -> "Quenching" [label="Reaction Mixture"]; "Quenching" -> "Extraction"; "Extraction" -> "Distillation" [label="Crude Product"]; "Distillation" -> "Product_Isomers"; "Product_Isomers" -> "Final_Product" [label="Separation"]; } Caption: A generalized workflow for the synthesis of this compound.

Regioselectivity: The Key to Isomer Control

The hydroxyl group is a stronger activating and ortho-, para-directing group than the methyl group. In m-cresol (3-methylphenol), the positions ortho and para to the hydroxyl group are C2, C4, and C6. The position ortho to the methyl group is C2 and C4, and the para position is C6. Therefore, the positions most activated for electrophilic attack are C2, C4, and C6. The formation of this compound requires the substitution to occur at the C5 position, which is meta to the hydroxyl group and ortho to the methyl group. This presents a regioselectivity challenge, as the directing effects of the hydroxyl and methyl groups do not strongly favor substitution at the C5 position.

However, under certain conditions, particularly with bulky catalysts or at higher temperatures, the thermodynamic product can be favored over the kinetic product. The formation of this compound can be influenced by factors such as the choice of catalyst, reaction temperature, and reaction time. Some studies have shown that the use of specific catalysts, such as certain zeolites or strong acid resins, can influence the isomer distribution.[1][10]

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound from m-cresol using isopropanol as the alkylating agent and a strong acid resin as the catalyst. This approach is chosen for its relative safety, ease of handling, and potential for good selectivity under optimized conditions.[8][11]

Materials and Equipment:

-

m-Cresol (99% purity)

-

Isopropanol (IPA, 99.5% purity)

-

Strong acid resin catalyst (e.g., Amberlyst-15)

-

Toluene (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous solution of NaCl)

-

Anhydrous magnesium sulfate

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Fractional distillation apparatus

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add m-cresol and isopropanol. A molar ratio of m-cresol to isopropanol of 5:1 is recommended to favor mono-alkylation and minimize the formation of di-isopropyl-m-cresol.[8][11]

-

Catalyst Addition: Add the strong acid resin catalyst. The catalyst loading can be around 0.05 g per cm³ of the reaction mixture.[8]

-

Reaction: Heat the reaction mixture to a temperature of approximately 180°C with vigorous stirring.[8] The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). A reaction time of 4-6 hours is typically sufficient.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the reaction mixture to remove the catalyst.

-

Transfer the filtrate to a separatory funnel and dilute with toluene.

-

Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted m-cresol and acidic impurities.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the toluene using a rotary evaporator.

-

The crude product, a mixture of isomeric isopropyl-m-cresols, is then purified by fractional distillation under reduced pressure. The different boiling points of the isomers allow for their separation.

-

dot graph "Reaction_Mechanism" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial"]; edge [color="#5F6368", fontname="Arial"];

subgraph "cluster_electrophile" { label = "1. Electrophile Generation"; bgcolor="#FFFFFF"; "Isopropanol" [label="Isopropanol"]; "H+" [label="H+ (from catalyst)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Carbocation" [label="Isopropyl Carbocation", shape=ellipse, fillcolor="#FBBC05"]; }

subgraph "cluster_attack" { label = "2. Electrophilic Attack"; bgcolor="#FFFFFF"; "mCresol" [label="m-Cresol"]; "AreniumIon" [label="Arenium Ion Intermediate", shape=ellipse, fillcolor="#FBBC05"]; }

subgraph "cluster_deprotonation" { label = "3. Deprotonation"; bgcolor="#FFFFFF"; "Deprotonation" [label="Deprotonation"]; "Product" [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; "H_regen" [label="H+ (regenerated)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

"Isopropanol" -> "Carbocation" [label="+ H+"]; "Carbocation" -> "AreniumIon" [label="attacks"]; "mCresol" -> "AreniumIon"; "AreniumIon" -> "Deprotonation"; "Deprotonation" -> "Product" [label="- H+"]; "Deprotonation" -> "H_regen"; } Caption: The mechanism of Friedel-Crafts alkylation of m-cresol.

Data Summary and Expected Results

The following table summarizes the key quantitative parameters for the synthesis.

| Parameter | Value | Rationale/Reference |

| Molar Ratio (m-cresol:IPA) | 5:1 | To minimize di-alkylation.[8][11] |

| Catalyst Loading | ~0.05 g/cm³ | Effective for the reaction.[8] |

| Reaction Temperature | 180°C | Favors C-alkylation.[8] |

| Reaction Time | 4-6 hours | For sufficient conversion. |

| Expected Yield | Variable | Highly dependent on purification efficiency. |

| Purity of Final Product | >95% | Achievable with careful fractional distillation. |

The conversion of m-cresol and the selectivity towards this compound are highly dependent on the specific reaction conditions and the catalyst used. While thymol is often the major product, careful optimization can increase the yield of the desired 5-isopropyl isomer.[12]

Troubleshooting and Optimization

-

Low Conversion: Increase reaction time or temperature. Ensure the catalyst is active.

-

Formation of Byproducts: The primary byproducts are other isomers of isopropyl-m-cresol (e.g., thymol) and di-isopropyl-m-cresol.[1] To minimize di-alkylation, use a higher molar ratio of m-cresol to the isopropylating agent.[8][11]

-

O-Alkylation: At lower temperatures, O-alkylation to form isopropyl 3-methylphenyl ether can occur. Higher temperatures generally favor C-alkylation.[8]

-

Purification Challenges: The boiling points of the isomeric products can be very close, requiring an efficient fractional distillation column for effective separation.

Conclusion

The synthesis of this compound from m-cresol is a practical application of the Friedel-Crafts alkylation. While the regioselectivity presents a challenge, careful control of reaction parameters, particularly the choice of catalyst and temperature, can influence the product distribution. The protocol provided in this guide offers a solid foundation for researchers to produce and study this specific isomer of thymol. Further research into novel catalytic systems could lead to more selective and efficient synthetic routes.

References

- What Is the Mechanism of Phenol Alkylation? Exporter China. (2024, March 20). Vertex AI Search.

- Comprehensive review of the applications of Thymol and the methods used for synthesizing it using Meta Cresol. (2024). TANZ JOURNAL, 19(10).

- Thymol bioactivity: A review focusing on practical applic

- Microwave-Assisted Process Intensification of Synthesis of Thymol Using Carbonized Sulfonic Acidic Resin (CSA) Catalyst. (n.d.).

- Phenol alkylation (Friedel-Crafts Alkylation). (2025, February 8). J&K Scientific LLC.

- Biedermann, et al. (1978). Process for preparing thymol. U.S.

- Thymol (89-83-8) – Premium Synthetic Ingredient for Perfumery. (n.d.). Scentspiracy.

- Friedel–Crafts reaction. (n.d.). Wikipedia.

- Teodorescu, F., et al. (2017). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Arkivoc, 2017(5), 58-66.

- Synthesis of thymol from m-cresol and propylene with γ-Al2O3 catalysts. (2025, August 6).

- Wimmer, et al. (1991). Process for the preparation of thymol. U.S.

- Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. (n.d.). PubMed Central.

- Friedel Crafts Acylation And Alkyl

- (PDF) Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. (2025, August 6).

- Thymol synthesis. (n.d.). ChemicalBook.

- Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions | Request PDF. (2025, August 9).

- Reaction Mechanism of Friedel Crafts alkyl

- (PDF) Isopropyl Cresols: Synthesis and Herbicidal Activity. (2020, January 23).

- A Process For THR Preparation Of Natural Crystallized Thymol From Monarda Citriodora (Jammu Monarda) Oil. (n.d.).

- Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. (2017, July 1). Semantic Scholar.

- Process for the preparation of 5-isopropyl-3-methyl-phenol. (n.d.).

- Buy Online CAS Number 3228-03-3 - TRC - this compound. (n.d.). LGC Standards.

- Method for preparing 3-isopropyl-5-cresol and carvacrol

- (PDF) Extraction of Thymol Compound from Thymus vulgaris L. Oil. (2020, October 13).

- THE SYNTHESIS OF TWO ISOMERIC THYMOLS. (n.d.). Canadian Science Publishing.

- This compound | CAS 3228-03-3 | SCBT. (n.d.). Santa Cruz Biotechnology.

- Synthesis and Evaluation of Thymol-Based Synthetic Derivatives as Dual-Action Inhibitors against Different Strains of H. pylori and AGS Cell Line. (2021, March 24). PMC - NIH.

- Chemical Properties of this compound (CAS 3228-03-3). (n.d.). Cheméo.

- 5-Isopropyl-m-cresol | C10H14O | CID 72855. (n.d.). PubChem - NIH.

- Thymol. (n.d.). NIST WebBook.

- A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric c

Sources

- 1. tanzj.net [tanzj.net]

- 2. Thymol (89-83-8) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]

- 3. Thymol bioactivity: A review focusing on practical applications - Arabian Journal of Chemistry [arabjchem.org]

- 4. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. US5030770A - Process for the preparation of thymol - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. CN109232193B - Method for preparing 3-isopropyl-5-cresol and carvacrol from 3-carene - Google Patents [patents.google.com]

An In-depth Technical Guide to the Biological Activity and Mechanism of Action of 5-Isopropyl-3-methylphenol

Prepared by: Gemini, Senior Application Scientist

Abstract

5-Isopropyl-3-methylphenol, an isomer of thymol and carvacrol, is a phenolic monoterpenoid with a growing body of evidence supporting its diverse biological activities.[1][2][3] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the multifaceted pharmacological effects of this compound. We will delve into its significant antimicrobial, antioxidant, anti-inflammatory, and enzyme-inhibitory properties. Each section will explore the underlying mechanisms of action, present relevant quantitative data, and detail established experimental protocols to facilitate further investigation. The aim is to furnish a foundational understanding and practical framework for harnessing the therapeutic potential of this compound.

Introduction to this compound

This compound, also known as Isopropyl-m-cresol, is an aromatic organic compound with the chemical formula C₁₀H₁₄O.[1][3][4] It belongs to the class of aromatic monoterpenoids and is a structural isomer of the well-studied compounds thymol (2-isopropyl-5-methylphenol) and carvacrol (5-isopropyl-2-methylphenol).[5] While sharing a common chemical backbone with its isomers, the specific positioning of the hydroxyl, methyl, and isopropyl groups on the phenol ring imparts unique physicochemical and biological properties.[6] Understanding these properties is crucial for elucidating its mechanism of action and potential therapeutic applications.

Chemical and Physical Properties:

Antimicrobial Activity and Mechanism of Action

One of the most prominent biological activities of this compound and its isomers is their broad-spectrum antimicrobial efficacy against bacteria and fungi. This has led to their use as preservatives and disinfectants in cosmetics, dentifrices, and other pharmaceutical applications.[7][8]

Mechanism of Action

The primary antimicrobial mechanism of phenolic compounds like this compound is the disruption of microbial cell membranes. The lipophilic nature of the isopropyl group facilitates the partitioning of the molecule into the lipid bilayer of the cell membrane. This integration disrupts the membrane's structural integrity and functionality, leading to:

-

Increased Membrane Permeability: The compound disrupts the phospholipid packing, leading to leakage of essential intracellular components such as ions (K⁺, H⁺), ATP, and nucleic acids.

-

Inhibition of Membrane-Bound Enzymes: Key enzymatic processes that occur at the cell membrane, such as ATPase activity and components of the electron transport chain, are inhibited, thereby disrupting cellular energy production.[9]

-

Disruption of Proton Motive Force: The leakage of protons across the membrane dissipates the proton motive force, which is essential for ATP synthesis and active transport.

Furthermore, at sub-inhibitory concentrations, isopropyl methylphenols have been shown to downregulate the expression of genes related to biofilm formation in bacteria like Streptococcus mutans, a key pathogen in dental caries.[7][10] This suggests an additional mechanism of action beyond direct membrane damage.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is a key quantitative measure of an antimicrobial agent's potency. It is defined as the lowest concentration of the agent that prevents visible growth of a microorganism.[11] While specific MIC values for this compound are not as extensively reported as for its isomers, thymol and carvacrol, the available data on these related compounds provide a strong indication of its potential efficacy.

| Microorganism | Compound | MIC Range (mg/mL) | Reference |

| Staphylococcus aureus | Thymol | 0.125 - 1.0 | [9] |

| Escherichia coli | Thymol | 0.25 - 2.0 | [9] |

| Streptococcus mutans | Isopropyl methylphenol | >0.39 | [12] |

Note: Data for isomers are presented to indicate the expected range of activity. Further specific testing on this compound is warranted.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized and widely used technique to determine the MIC of an antimicrobial agent.[11][13]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a specific bacterial strain.

Materials:

-

This compound stock solution (e.g., in DMSO or ethanol)

-

Sterile 96-well microplates[14]

-

Appropriate bacterial culture (e.g., S. aureus ATCC 25923) grown to log phase

-

Sterile Mueller-Hinton Broth (MHB) or other suitable growth medium

-

Spectrophotometer (for optical density readings)

-

p-Iodonitrotetrazolium violet (INT) solution (optional, for better visualization)[14][15]

Procedure:

-

Preparation of Microplate: Add 100 µL of sterile MHB to all wells of a 96-well microplate.

-

Serial Dilution: Add 100 µL of the this compound stock solution to the first well. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

-

Inoculation: Prepare a bacterial inoculum standardized to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL) and then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells. Add 10 µL of this standardized inoculum to each well.

-

Controls: Include a positive control well (MHB + inoculum, no compound) and a negative control well (MHB only).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound where no visible turbidity (bacterial growth) is observed. This can be assessed visually or by reading the optical density at 600 nm.[13]

-

(Optional) INT Addition: To enhance visualization, add 20 µL of INT solution to each well and incubate for another 30 minutes. Viable bacteria will reduce the INT to a purple formazan product. The MIC is the lowest concentration where no color change is observed.[14][15]

Anti-inflammatory Activity and Mechanism of Action

Chronic inflammation is a key driver of numerous diseases. Phenolic compounds, including this compound, have demonstrated significant anti-inflammatory properties.

Mechanism of Action: Inhibition of the NF-κB Pathway

A central mechanism for the anti-inflammatory effects of many polyphenols is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[16][17] NF-κB is a master transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and iNOS.[16]

The pathway proceeds as follows:

-

Stimulation: Inflammatory stimuli, such as lipopolysaccharide (LPS) from bacteria, activate upstream kinases.

-

IκB Phosphorylation: These kinases phosphorylate the inhibitory protein IκBα, which normally sequesters NF-κB in the cytoplasm.[16]

-

IκB Degradation: Phosphorylated IκBα is targeted for ubiquitination and subsequent degradation by the proteasome.

-

NF-κB Translocation: The degradation of IκBα unmasks a nuclear localization signal on the NF-κB p65/p50 heterodimer, allowing it to translocate into the nucleus.[18]

-

Gene Transcription: In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, initiating the transcription of pro-inflammatory mediators like TNF-α, IL-1β, and IL-6.[16]

This compound is hypothesized to exert its anti-inflammatory effects by interfering with this cascade, likely by inhibiting the phosphorylation and degradation of IκBα, thereby preventing NF-κB's nuclear translocation and subsequent activation of pro-inflammatory genes.[18][19]

Visualization: NF-κB Signaling Pathway Inhibition

Sources

- 1. scbt.com [scbt.com]

- 2. This compound | 3228-03-3 [chemicalbook.com]

- 3. 5-Isopropyl-m-cresol | C10H14O | CID 72855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (CAS 3228-03-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Showing Compound 5-Isopropyl-2-methylphenol (FDB014512) - FooDB [foodb.ca]

- 6. researchgate.net [researchgate.net]

- 7. Synergetic inhibitory effect of isopropyl methylphenol-based agents on biofilm formation by Streptococcus mutans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibacterial Activity and Biofilm Dispersion of an Isopropyl Methylphenol-containing Dentifrice [jstage.jst.go.jp]

- 11. Unlocking the Power of Nature: The Importance of MIC Protocol in Plant Extract Research [greenskybio.com]

- 12. jcdr.net [jcdr.net]

- 13. Minimum inhibitory concentrations of medicinal plants used in Northern Peru as antibacterial remedies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A sensitive and quick microplate method to determine the minimal inhibitory concentration of plant extracts for bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Determination of minimum inhibitory concentration (MIC) [bio-protocol.org]

- 16. Frontiers | Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. Regulation of Proinflammatory Mediators via NF-κB and p38 MAPK-Dependent Mechanisms in RAW 264.7 Macrophages by Polyphenol Components Isolated from Korea Lonicera japonica THUNB - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

A Guide to the Natural Sourcing and Isolation of Isopropyl-Methylphenols, with a Focus on the Prevalent Isomer Thymol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the natural sources and isolation methodologies for isopropyl-methylphenols. While the query specifically addresses 5-Isopropyl-3-methylphenol, it is crucial to establish at the outset that this particular isomer is not found in significant quantities in nature. The vast majority of scientific literature and industrial sourcing focuses on its more abundant and commercially significant isomers: Thymol (2-isopropyl-5-methylphenol) and Carvacrol (5-isopropyl-2-methylphenol) .[1][2][3] Therefore, this guide will provide an in-depth exploration of the natural occurrence and extraction of thymol and carvacrol, as the techniques and principles are directly applicable to the broader class of compounds. We will delve into the primary botanical sources, the biosynthetic pathways, and detailed protocols for isolation and purification, offering field-proven insights for professionals in research and drug development.

Introduction to Isopropyl-Methylphenol Isomers

The term "isopropyl-methylphenol" refers to a group of aromatic organic compounds that are isomeric to one another. While sharing the same chemical formula (C10H14O), their distinct structures impart different physical and organoleptic properties.[3] The three primary isomers are:

-

Thymol (2-isopropyl-5-methylphenol): The most widely recognized isomer, abundant in the essential oils of Thyme and other Lamiaceae species.[4] It is known for its pleasant, aromatic, and slightly medicinal odor.

-

Carvacrol (5-isopropyl-2-methylphenol): Another major natural isomer, characteristic of Oregano and other related herbs.[2][3] It possesses a more pungent, spicy, and warm aroma compared to thymol.[3]

-

This compound (m-Cymen-5-ol): The isomer specified in the topic query. Scientific literature does not indicate significant natural accumulation in any known plant species. It is primarily encountered as a synthetic compound or a minor derivative.[5][6][7]

Given the natural abundance and extensive research, the remainder of this guide will focus on the sourcing and isolation of thymol and carvacrol as the primary representatives of this compound class.

Principal Natural Sources

The family Lamiaceae (the mint family) is the most prolific natural source of thymol and carvacrol. These compounds are key constituents of the plants' essential oils, serving as defensive agents against herbivores and pathogens.[4]

Thymus vulgaris L. (Common Thyme)

Thyme is the most celebrated source of thymol. The composition of its essential oil can vary significantly based on the chemotype, which is influenced by genetics, geography, and cultivation practices.[8] However, the "thymol chemotype" is widely cultivated for commercial production.

Origanum vulgare L. (Oregano)

Oregano is typically rich in carvacrol, though thymol-dominant chemotypes also exist.[9][10] The essential oil of oregano is a potent source of phenolic monoterpenes.[11][12]

Other Notable Sources

Other plants that contain significant amounts of these isomers include Monarda punctata (horsemint) and Ptychotis ajowan (ajwain).[1]

The table below summarizes the typical concentrations of thymol and carvacrol found in the essential oils of primary source plants.

| Botanical Source | Predominant Isomer | Concentration Range in Essential Oil (%) | Key Co-constituents |

| Thymus vulgaris (Thyme) | Thymol | 37 - 60%[8][13][14] | p-Cymene, γ-Terpinene, Linalool[8] |

| Origanum vulgare (Oregano) | Carvacrol / Thymol | 60 - 85% (isomer dependent)[9][10] | p-Cymene, γ-Terpinene[9] |

| Monarda punctata (Horsemint) | Thymol | High, variable | p-Cymene |

| Ptychotis ajowan (Ajwain) | Thymol | High, variable | γ-Terpinene, p-Cymene |

Biosynthesis of Thymol and Carvacrol in Lamiaceae

Understanding the biosynthetic pathway provides crucial context for the natural production of these compounds. The formation of thymol and carvacrol is a multi-step enzymatic process that begins with geranyl diphosphate (GDP), a common precursor for monoterpenes.[15][16]

The key steps are:

-

Cyclization: Geranyl diphosphate is cyclized by the enzyme γ-terpinene synthase to form γ-terpinene.[15]

-

Oxidation: A cytochrome P450 monooxygenase hydroxylates γ-terpinene.[15][16]

-

Dehydrogenation: A short-chain dehydrogenase/reductase (SDR) converts the intermediate into the corresponding ketone.[15][16]

-

Tautomerization: The final step is a keto-enol tautomerization that yields the stable aromatic phenols, thymol and carvacrol.[15]

This pathway demonstrates a sophisticated mechanism for producing phenolic monoterpenes in plants.[17]

Caption: Biosynthetic pathway of Thymol and Carvacrol.

Isolation and Purification Methodologies

The isolation of thymol and carvacrol from their natural botanical sources is predominantly achieved through the extraction of the plant's essential oil, followed by purification if a high-purity compound is required.

Step 1: Essential Oil Extraction

The primary industrial method for extracting essential oils from Lamiaceae herbs is distillation.

This is the most common and efficient method for commercial-scale production. It is less destructive to the target compounds than simple hydrodistillation.

Rationale: Steam distillation allows for the extraction of volatile compounds at temperatures below their boiling points, minimizing thermal degradation. The steam ruptures the oil-containing glands on the plant material and the volatile oils are carried over with the steam.

Methodology:

-

Preparation: Air-dry the aerial parts of the plant (Thymus vulgaris or Origanum vulgare) to reduce water content, which can concentrate the essential oil yield.

-

Loading: Loosely pack the dried plant material into a still. A tight packing can prevent the steam from penetrating evenly.

-

Distillation: Introduce live steam into the bottom of the still. The steam will pass up through the plant material, causing the aromatic compounds to volatilize.

-

Condensation: Direct the steam-oil vapor mixture into a condenser. Cold water circulating around the condenser tube will cool the vapor, causing it to liquefy.

-

Separation: Collect the liquid mixture in a separator (a Florentine flask). The essential oil, being less dense than water, will float on top. The water layer, known as the hydrosol, can be separated off. The yield of essential oil from dried thyme is typically around 1.25% to 1.6% (v/w).[8]

This method is simpler and often used in laboratory settings. The plant material is boiled directly in water.

Methodology:

-

Submerge the dried plant material (approx. 100g) in water within a distillation flask.

-

Connect the flask to a Clevenger-type apparatus, which is designed to continuously return the condensed water to the flask while collecting the separated oil.

-

Heat the flask to boiling and maintain for a period of 3-4 hours.

-

Once the distillation is complete, allow the apparatus to cool. The collected essential oil can be decanted and dried over anhydrous sodium sulfate to remove residual water.

Caption: General workflow for the isolation of isopropyl-methylphenols.

Step 2: Purification of Target Isomers

The crude essential oil is a complex mixture. To obtain high-purity thymol or carvacrol, further purification steps are necessary. These same principles would apply to isolating this compound if a suitable natural source were identified.

This technique separates compounds based on differences in their boiling points. While the boiling points of thymol (232 °C) and carvacrol (237 °C) are close, separation is achievable with an efficient fractionating column.

For achieving the highest purity, preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) is the method of choice. This technique separates molecules based on their differential partitioning between a stationary phase and a mobile phase. While expensive and not typically used for bulk production, it is the standard for producing analytical-grade reference standards.

Conclusion

References

-

Krause, J., et al. (2021). The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase. Proceedings of the National Academy of Sciences, 118(52). Available at: [Link]

-

Saleh, A. M., et al. (n.d.). Essential Oil Composition of Thymus Vulgaris L. and their Uses. Earthwise Organics. Available at: [Link]

-

Crocoll, C., et al. (2021). The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase. PNAS. Available at: [Link]

-

ResearchGate. (2021). (PDF) The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase. Available at: [Link]

-

Nagoor Meeran, M. F., et al. (2017). Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. Frontiers in Pharmacology. Available at: [Link]

-

Crocoll, C., et al. (2021). The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase. PubMed. Available at: [Link]

-

Borugă, O., et al. (2014). Thymus vulgaris essential oil: chemical composition and antimicrobial activity. Journal of Medicine and Life. Available at: [Link]

-

Ilić, Z. S., et al. (2022). The Yield, Chemical Composition, and Antioxidant Activities of Essential Oils from Different Plant Parts of the Wild and Cultivated Oregano (Origanum vulgare L.). MDPI. Available at: [Link]

-

Kowalczyk, A., et al. (2020). Chemical Composition, Biological Activity, and Potential Uses of Oregano (Origanum vulgare L.) and Oregano Essential Oil. MDPI. Available at: [Link]

-

Németh-Zámboriné, É., et al. (2020). Thymol Chemotype Origanum vulgare L. Essential Oil as a Potential Selective Bio-Based Herbicide on Monocot Plant Species. PubMed Central. Available at: [Link]

-

Mancini, E., et al. (2015). Total phenolics content of five essential oils from Thymus vulgaris.... ResearchGate. Available at: [Link]

-

Opar, T., et al. (2024). Chemical Composition, and Antioxidant and Antimicrobial Activity of Oregano Essential Oil. MDPI. Available at: [Link]

-

Imelouane, B., et al. (2009). Chemical Composition of Albanian Thyme Oil (Thymus vulgaris L.). Taylor & Francis Online. Available at: [Link]

-

El Ajjouri, M., et al. (2008). Essential Oil Composition and Antibacterial Activity of Origanum vulgare subsp. glandulosum Desf. at Different Phenological Stages. PubMed Central. Available at: [Link]

-

Kowalczyk, A., et al. (2020). Thymol and Thyme Essential Oil—New Insights into Selected Therapeutic Applications. MDPI. Available at: [Link]

-

FooDB. (2018). Showing Compound 2-Isopropyl-5-methylphenol (FDB014795). Available at: [Link]

-

FooDB. (2018). Showing Compound 5-Isopropyl-2-methylphenol (FDB014512). Available at: [Link]

-

Perfumer & Flavorist. (2009). Molecule of the Month: 5-Isopropyl-2-methylphenol. Available at: [Link]

-

Wang, Y., et al. (2023). Growth Inhibition, Mortality Induction, Adverse Impacts of Development, and Underlying Molecular Mechanisms of Thymol Against Spodoptera frugiperda. MDPI. Available at: [Link]

-

ResearchGate. (n.d.). Structure of 2-isopropyl-5-methylphenol. Available at: [Link]

-

PubChem. (n.d.). 5-Isopropyl-m-cresol. Available at: [Link]

Sources

- 1. Showing Compound 2-Isopropyl-5-methylphenol (FDB014795) - FooDB [foodb.ca]

- 2. Showing Compound 5-Isopropyl-2-methylphenol (FDB014512) - FooDB [foodb.ca]

- 3. perfumerflavorist.com [perfumerflavorist.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound | 3228-03-3 [chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. 5-Isopropyl-m-cresol | C10H14O | CID 72855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Thymus vulgaris essential oil: chemical composition and antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Yield, Chemical Composition, and Antioxidant Activities of Essential Oils from Different Plant Parts of the Wild and Cultivated Oregano (Origanum vulgare L.) [mdpi.com]

- 10. Thymol Chemotype Origanum vulgare L. Essential Oil as a Potential Selective Bio-Based Herbicide on Monocot Plant Species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. tandfonline.com [tandfonline.com]

- 14. Thymol and Thyme Essential Oil—New Insights into Selected Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. The biosynthesis of thymol, carvacrol, and thymohydroquinone in Lamiaceae proceeds via cytochrome P450s and a short-chain dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

5-Isopropyl-3-methylphenol solubility in different solvents

An In-depth Technical Guide to the Solubility of 5-Isopropyl-3-methylphenol

Introduction

This compound (CAS No. 3228-03-3), an isomer of the well-known natural phenols thymol and carvacrol, is a compound of significant interest in chemical synthesis, fragrance development, and pharmaceutical research.[1][2] Its biological activity is intrinsically linked to its bioavailability, which is heavily dictated by its solubility in various media. For researchers in drug discovery and development, understanding the solubility profile of a compound is a cornerstone of pre-formulation studies, influencing everything from route of administration to dosage form design.

This guide provides a comprehensive technical overview of the solubility of this compound. It moves beyond simple data presentation to explore the underlying physicochemical principles governing its solubility, details robust methodologies for its experimental determination, and provides validated analytical techniques for its quantification. This document is designed to serve as a practical resource for scientists and researchers, enabling informed decision-making in the laboratory.

Physicochemical Properties Influencing Solubility

The solubility of a molecule is not an arbitrary value but a direct consequence of its structure and resulting physical properties. The key to predicting and understanding the behavior of this compound lies in its molecular architecture.

The molecule consists of a polar phenolic hydroxyl (-OH) group attached to a largely nonpolar benzene ring, which is further substituted with a methyl and an isopropyl group. This amphiphilic nature is the primary determinant of its solubility.

-

Polarity and Hydrogen Bonding: The hydroxyl group is polar and capable of acting as both a hydrogen bond donor and acceptor. This allows for favorable interactions with polar solvents, particularly water and alcohols.

-

Nonpolar Character: The benzene ring and the two alkyl groups (methyl and isopropyl) form a significant nonpolar hydrocarbon region. This lipophilic character promotes solubility in nonpolar organic solvents through van der Waals interactions, following the fundamental principle of "like dissolves like".[2]

-

Acidity (pKa): As a phenol, the compound is weakly acidic. The predicted pKa is approximately 10.14.[3] This means that in aqueous solutions with a pH above its pKa, the hydroxyl group will deprotonate to form a water-soluble phenolate anion.[4][5] This pH-dependent solubility is a critical consideration in formulating aqueous solutions.

A summary of its key properties is presented below:

| Property | Value | Reference(s) |

| CAS Number | 3228-03-3 | [1][3][6] |

| Molecular Formula | C₁₀H₁₄O | [2][7] |

| Molecular Weight | 150.22 g/mol | [2][7] |

| Melting Point | 49-51 °C | [2][3] |

| Boiling Point | 241 °C | [2][3] |

| Predicted pKa | 10.14 ± 0.10 | [3] |

| Appearance | Off-White Solid/Gel | [3] |

Solubility Profile: A Quantitative and Qualitative Overview

While specific quantitative solubility data for this compound is not extensively published, a reliable profile can be constructed from available information and data from its close structural isomers, thymol (2-isopropyl-5-methylphenol) and carvacrol (5-isopropyl-2-methylphenol). Due to their near-identical molecular weight and functional groups, their solubility behavior is expected to be highly comparable.

Phenolic compounds like these generally exhibit limited solubility in water at neutral pH but are highly soluble in organic solvents.[5]

| Solvent | Solvent Type | Expected Solubility | Quantitative Data (for Isomers) |

| Water | Polar Protic | Slightly Soluble | 0.45 - 0.9 g/L @ 20-21°C (for thymol/carvacrol)[4][8] |

| Ethanol | Polar Protic | Freely Soluble | Not specified, but described as "extremely soluble" |

| Methanol | Polar Protic | Soluble | Described as "Slightly" soluble by one supplier[3], but generally expected to be freely soluble. |

| Chloroform | Nonpolar | Soluble | Described as "Slightly" soluble[3] |

| Diethyl Ether | Nonpolar | Freely Soluble | Described as having "good dissolution"[1] |

| Acetone | Polar Aprotic | Freely Soluble | High solubility expected due to polarity and H-bond accepting ability. |

| Hexane | Nonpolar | Soluble | Solubility driven by the nonpolar hydrocarbon portion of the molecule. |

| DMSO | Polar Aprotic | Freely Soluble | A common solvent for poorly water-soluble compounds. |

Causality: The limited water solubility is a direct result of the large, nonpolar surface area of the cymene backbone outweighing the hydrophilic contribution of the single hydroxyl group. In contrast, organic solvents like ethanol, acetone, and ether can effectively solvate both the polar -OH group and the nonpolar ring structure, leading to high solubility.

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the equilibrium solubility of a compound is the Saturation Shake-Flask Method . This method measures the concentration of a solute in a saturated solution that has reached equilibrium with an excess of the solid compound. The protocol is designed to be self-validating by ensuring that equilibrium has truly been achieved.

Workflow for Equilibrium Solubility Determination

Caption: Experimental workflow for determining equilibrium solubility.

Detailed Step-by-Step Protocol

This protocol outlines the necessary steps for performing a robust equilibrium solubility assay.[1]

-

Preparation of Solutions and Compound:

-

Accurately prepare all necessary solvents and buffer solutions (e.g., phosphate-buffered saline, PBS, for aqueous measurements).

-

Weigh a sufficient amount of solid this compound into an appropriate container (e.g., a glass vial). The amount should be in clear excess of its expected solubility to ensure a saturated solution is formed.

-

-

Incubation to Reach Equilibrium:

-

Add a precise volume of the desired solvent to the vial containing the solid compound.

-

Seal the vial and place it in an incubator with constant agitation (e.g., on an orbital shaker) at a controlled temperature (e.g., 25°C or 37°C).

-

Trustworthiness Check: Incubate the mixture for an extended period, typically 24 to 72 hours. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h and 48h). Equilibrium is confirmed when the measured concentration no longer increases.[1]

-

-

Separation of Saturated Solution:

-

After incubation, remove the vials and allow the undissolved solid to sediment.

-

Carefully withdraw an aliquot of the supernatant, avoiding any solid particles.

-

Immediately filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining microscopic undissolved particles. This step is critical to avoid overestimation of solubility.

-

-

Quantification:

-

Accurately dilute the clear filtrate with an appropriate solvent to bring the concentration within the linear range of the chosen analytical method.

-

Analyze the diluted sample using a validated quantification method, such as HPLC-UV or UV-Vis Spectroscopy, as described in the following section.

-

Analytical Quantification Techniques

Once a saturated solution is obtained, its concentration must be accurately measured. For phenolic compounds, High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectroscopy are the most common and reliable methods.[3][8]

A. Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is the preferred method due to its high specificity and sensitivity. It physically separates the analyte of interest from any potential impurities or degradants before quantification.[3]

Caption: HPLC quantification workflow for this compound.

Protocol for HPLC Analysis:

-

Instrument Setup:

-

System: An HPLC system equipped with a UV-Vis detector.[3]

-

Column: A reverse-phase C18 column is typically effective for separating phenolic compounds.[3]

-

Mobile Phase: A gradient or isocratic mobile phase consisting of a polar organic solvent (e.g., acetonitrile or methanol) and an acidified aqueous solution (e.g., water with 0.1% acetic or phosphoric acid) is common.[3]

-

Detection: Set the UV detector to the maximum absorbance wavelength (λmax) of this compound, which is around 274 nm (based on its isomer, thymol).[5][9]

-

-

Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the mobile phase or a suitable solvent.

-

Inject each standard and record the corresponding peak area.

-

Plot a calibration curve of peak area versus concentration. The curve should be linear (R² > 0.99) in the desired concentration range.

-

-

Sample Analysis:

-

Inject the diluted, filtered sample from the solubility experiment.

-

Determine the peak area for this compound in the sample chromatogram.

-

Use the linear regression equation from the calibration curve to calculate the concentration in the diluted sample.

-

Multiply by the dilution factor to determine the final solubility concentration in the original saturated solution.

-

B. Quantification by UV-Vis Spectroscopy

UV-Vis spectroscopy is a simpler, faster alternative to HPLC, but it is less specific.[8] It is suitable for pure samples where interfering substances that absorb at the same wavelength are not present.

Protocol for UV-Vis Analysis:

-

Determine λmax:

-

Scan a dilute solution of this compound across the UV spectrum (e.g., 200-400 nm) to find the wavelength of maximum absorbance (λmax), expected to be ~274 nm.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard at the determined λmax.

-

Plot a calibration curve of absorbance versus concentration, which should adhere to the Beer-Lambert law (linear relationship).[8]

-

-

Sample Analysis:

-

Measure the absorbance of the diluted, filtered sample at λmax.

-

Use the calibration curve to determine the sample's concentration.

-

Calculate the original solubility, accounting for the dilution factor.

-

Conclusion

The solubility of this compound is a critical parameter governed by its amphiphilic chemical structure. It exhibits limited solubility in aqueous media at neutral pH and high solubility in a range of organic solvents. This behavior is predictable based on its physicochemical properties, particularly its pKa and the balance between its polar hydroxyl group and nonpolar hydrocarbon framework.

For professionals in pharmaceutical development and chemical research, the accurate determination of its solubility is paramount. The protocols detailed in this guide for the shake-flask equilibrium method, coupled with robust analytical quantification by HPLC or UV-Vis spectroscopy, provide a reliable framework for obtaining high-quality, reproducible solubility data. This foundational knowledge is essential for advancing the research and application of this versatile compound.

References

-

AxisPharm. Equilibrium Solubility Assays Protocol. [Link]

- Aghamohammadi, A., et al. (2016). Quantification of thymol content in different extracts of Zataria multiflora by HPLC method. Pharmaceutical and Biomedical Research.

-

Chempirical. Thymol (C10H14O) properties. [Link]

- Gavanji, S., et al. (2017). Impacts of Sample Preparation Methods on Solubility and Antilisterial Characteristics of Essential Oil Components in Milk. Journal of Food Protection.

- Salehi, B., et al. (2018). Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development. Frontiers in Pharmacology.

-

Wikipedia. Thymol. [Link]

-

Cheméo. Chemical Properties of this compound (CAS 3228-03-3). [Link]

-

PubChem. Thymol. [Link]

-

University of Hertfordshire. Thymol. [Link]

-

Chemcasts. 3-Isopropyl-5-methylphenol (CAS 3228-03-3) – Thermophysical Properties. [Link]

-

PubChem. 5-Isopropyl-m-cresol. [Link]

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. This compound | 3228-03-3 [chemicalbook.com]

- 3. 3228-03-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. webqc.org [webqc.org]

- 5. Pharmacological Properties and Molecular Mechanisms of Thymol: Prospects for Its Therapeutic Potential and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (CAS 3228-03-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. 5-Isopropyl-m-cresol | C10H14O | CID 72855 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Impacts of Sample Preparation Methods on Solubility and Antilisterial Characteristics of Essential Oil Components in Milk - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thymol - Wikipedia [en.wikipedia.org]

Spectroscopic data of 5-Isopropyl-3-methylphenol (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Isopropyl-3-methylphenol

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No. 3228-03-3), a key aromatic compound. As an isomer of the well-known natural products thymol and carvacrol, precise structural confirmation is paramount for its application in research and development. This document is designed for researchers, scientists, and drug development professionals, offering not just raw data, but a field-proven interpretation grounded in the principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS).

The structural elucidation of a molecule like this compound relies on the synergistic interpretation of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle: NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular mass and fragmentation patterns. This guide will delve into each of these techniques, presenting the data, interpreting the results, and outlining the protocols necessary for reliable data acquisition.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, we can confirm the connectivity and substitution pattern of the aromatic ring.

¹H NMR Spectroscopy: Proton Environment Mapping

Proton NMR provides detailed information about the number, type, and connectivity of hydrogen atoms in the molecule. The spectrum of this compound is characterized by distinct signals for the aromatic, hydroxyl, isopropyl, and methyl protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| ~6.6 - 6.7 | s (broad) | 3H | - | Ar-H |

| ~4.5 - 5.0 | s (broad) | 1H | - | OH |

| 2.84 (septet) | sept | 1H | 6.9 Hz | -CH (CH₃)₂ |

| 2.28 | s | 3H | - | Ar-CH₃ |

| 1.22 | d | 6H | 6.9 Hz | -CH(CH₃ )₂ |

| Note: Data synthesized from typical values for similar structures and may vary slightly based on solvent and instrument frequency. Source data is available from the Spectral Database for Organic Compounds (SDBS).[1][2] |

Interpretation of the ¹H NMR Spectrum:

-

Aromatic Protons (δ ~6.6-6.7): The three protons on the aromatic ring appear as closely spaced singlets or narrow multiplets. Their relatively upfield position is consistent with the electron-donating effects of the hydroxyl and two alkyl groups.

-

Methyl Protons (δ 2.28): The methyl group attached directly to the aromatic ring appears as a sharp singlet, integrating to three protons.

-

Isopropyl Group (δ 2.84 and 1.22): This group gives rise to two distinct signals. The single methine proton (-CH ) appears as a septet (a multiplet with seven lines) due to coupling with the six neighboring methyl protons. The six equivalent methyl protons (-CH₃ ) appear as a doublet, split by the single methine proton. This classic "septet-doublet" pattern is a definitive indicator of an isopropyl group.

-

Hydroxyl Proton (δ ~4.5-5.0): The phenolic hydroxyl proton appears as a broad singlet. Its chemical shift can vary depending on concentration, temperature, and solvent. This peak will disappear upon shaking the sample with a drop of D₂O, a standard technique for confirming the presence of an exchangeable proton.[3]

Experimental Protocol: ¹H NMR Spectrum Acquisition

Caption: Workflow for ¹H NMR data acquisition.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound.

-